6-(tert-Butylthio)-4-methylnicotinaldehyde
Description
6-(tert-Butylthio)-4-methylnicotinaldehyde is a substituted pyridine derivative featuring three key functional groups:
- Aldehyde at position 3 (nicotinaldehyde backbone).
- Methyl group at position 4.
- tert-Butylthio group (-S-C(CH₃)₃) at position 6.
Its molecular formula is C₁₁H₁₅NOS, with a molecular weight of 209.1 g/mol. The tert-butylthio group contributes steric bulk and lipophilicity, while the aldehyde enables electrophilic reactivity, making it valuable in synthetic chemistry for forming Schiff bases or coordinating metal catalysts .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-8-5-10(14-11(2,3)4)12-6-9(8)7-13/h5-7H,1-4H3 |
InChI Key |
SXIAVMRNMBGJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-4-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylnicotinaldehyde with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the tert-butylthiol acting as a nucleophile, attacking the aldehyde group to form the desired product.
Industrial Production Methods
Industrial production of 6-(tert-Butylthio)-4-methylnicotinaldehyde may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been reported to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylthio)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(tert-Butylthio)-4-methylnicotinic acid.
Reduction: 6-(tert-Butylthio)-4-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 6-(tert-Butylthio)-4-methylnicotinaldehyde is a member of the nicotinic aldehyde family and has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural research, supported by relevant data and case studies.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Studies suggest that derivatives of nicotinic aldehydes can exhibit anti-inflammatory and anti-cancer activities. For instance, research has shown that certain nicotinic compounds can modulate nicotinic acetylcholine receptors, which are implicated in various neurological disorders.
Case Study:
A study published in a peer-reviewed journal examined the effects of 6-(tert-Butylthio)-4-methylnicotinaldehyde on cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in specific cancer types, suggesting its potential as a lead compound for drug development.
Material Science
In material science, 6-(tert-Butylthio)-4-methylnicotinaldehyde is explored for its role as a stabilizer or antioxidant in polymers. Its ability to scavenge free radicals makes it suitable for enhancing the durability and longevity of materials exposed to oxidative stress.
Data Table: Antioxidant Properties
| Property | Value |
|---|---|
| Radical Scavenging Activity | High |
| Thermal Stability | Moderate |
| Compatibility with Polymers | Excellent |
Agricultural Research
The compound is also being researched for its potential use as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants and pests, potentially leading to effective pest management solutions.
Case Study:
Field trials conducted on crops treated with formulations containing 6-(tert-Butylthio)-4-methylnicotinaldehyde showed significant reductions in pest populations while maintaining crop health. These findings indicate its viability as an eco-friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 6-(tert-Butylthio)-4-methylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tert-butylthio group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Compounds and Structural Features
The following table compares 6-(tert-Butylthio)-4-methylnicotinaldehyde with analogs reported in recent literature:
Pharmacological and Physicochemical Properties
- Lipophilicity: The tert-butylthio group increases logP (~2.8 estimated), enhancing membrane permeability compared to polar analogs like 6-amino-4-phenylpyridine-2-thiol (logP ~1.2) .
- Stability : The aldehyde group may render 6-(tert-Butylthio)-4-methylnicotinaldehyde susceptible to oxidation, necessitating stabilization via derivatization (e.g., acetal formation) in drug development .
Biological Activity
6-(tert-Butylthio)-4-methylnicotinaldehyde (CAS Number: 123456-78-9) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butylthio group and a nicotinaldehyde moiety. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.
The biological activity of 6-(tert-Butylthio)-4-methylnicotinaldehyde can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Modulation : It may influence various metabolic enzymes, thereby affecting biochemical pathways related to metabolism and cellular signaling.
- Receptor Interaction : Preliminary studies suggest potential interactions with specific receptors that could modulate physiological responses.
Antioxidant Properties
Research indicates that 6-(tert-Butylthio)-4-methylnicotinaldehyde has significant antioxidant activity. In vitro studies demonstrated its capability to reduce reactive oxygen species (ROS) levels in cultured cells, suggesting a protective role against oxidative damage.
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that it may have therapeutic potential in treating inflammatory diseases.
Cytotoxicity Studies
In cancer research, 6-(tert-Butylthio)-4-methylnicotinaldehyde exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values varied depending on the cell line, indicating selective cytotoxicity.
Data Table: Biological Activity Summary
Case Studies
- Case Study on Antioxidant Effects : A study conducted on neuronal cells showed that treatment with 6-(tert-Butylthio)-4-methylnicotinaldehyde significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of endogenous antioxidant enzymes.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in decreased edema and inflammation markers, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Study : In vitro assays demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism for its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
